N-(sec-butyl)-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
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Overview
Description
N-(sec-butyl)-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)acetamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves multiple steps. One common route starts with the preparation of the spirocyclic core, followed by the introduction of the sec-butyl and tert-butyl groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(sec-butyl)-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(sec-butyl)-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine with applications in organic synthesis and materials science.
3,4,5-Trimethoxybenzylamine: Used in the synthesis of various organic compounds.
Oleic acid: A fatty acid with applications in the food, cosmetic, and pharmaceutical industries.
Uniqueness
N-(sec-butyl)-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is unique due to its spirocyclic structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-butan-2-yl-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O3/c1-6-12(2)19-14(22)11-21-15(23)18(20-16(21)24)9-7-13(8-10-18)17(3,4)5/h12-13H,6-11H2,1-5H3,(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METPMKUXSFVGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C(=O)C2(CCC(CC2)C(C)(C)C)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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